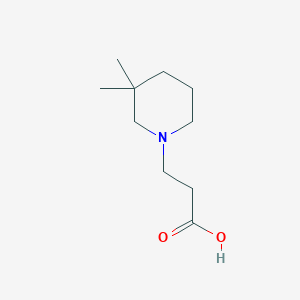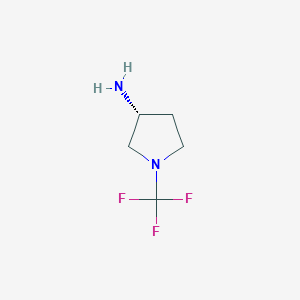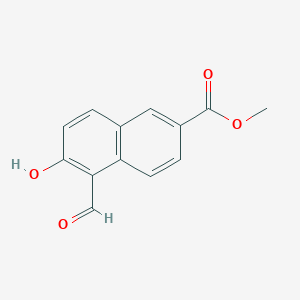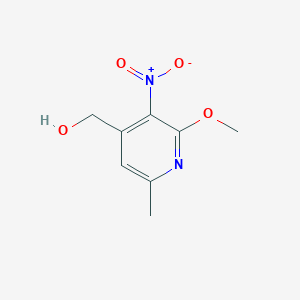
2-Methoxy-6-methyl-3-nitro-4-pyridinemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-6-methyl-3-nitro-4-pyridinemethanol is a chemical compound that belongs to the pyridine family. It is characterized by the presence of a methoxy group, a methyl group, and a nitro group attached to a pyridine ring.
Preparation Methods
The synthesis of 2-Methoxy-6-methyl-3-nitro-4-pyridinemethanol typically involves several steps. One common synthetic route includes the nitration of 2-methoxy-6-methylpyridine, followed by the reduction of the nitro group to form the corresponding amine. The final step involves the oxidation of the amine to form the desired compound . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
2-Methoxy-6-methyl-3-nitro-4-pyridinemethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The methoxy and methyl groups can undergo substitution reactions with suitable reagents. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts, oxidizing agents like potassium permanganate, and various nucleophiles for substitution reactions.
Scientific Research Applications
2-Methoxy-6-methyl-3-nitro-4-pyridinemethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-methyl-3-nitro-4-pyridinemethanol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and methyl groups may also play a role in modulating the compound’s activity by affecting its binding to target molecules .
Comparison with Similar Compounds
2-Methoxy-6-methyl-3-nitro-4-pyridinemethanol can be compared with other similar compounds, such as:
4-Methoxy-3,5-dimethyl-2-pyridinemethanol: This compound has similar structural features but differs in the position of the methyl groups.
2-Methoxy-6-methylaminopyridine: This compound has an amino group instead of a nitro group, leading to different chemical and biological properties.
6-Methoxy-N-methyl-3-nitro-2-pyridinamide: This compound has an amide group, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
221349-78-6 |
|---|---|
Molecular Formula |
C8H10N2O4 |
Molecular Weight |
198.18 g/mol |
IUPAC Name |
(2-methoxy-6-methyl-3-nitropyridin-4-yl)methanol |
InChI |
InChI=1S/C8H10N2O4/c1-5-3-6(4-11)7(10(12)13)8(9-5)14-2/h3,11H,4H2,1-2H3 |
InChI Key |
ZNZHGKLKTUBXKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)OC)[N+](=O)[O-])CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




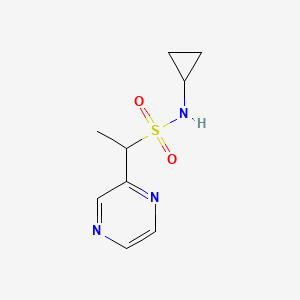
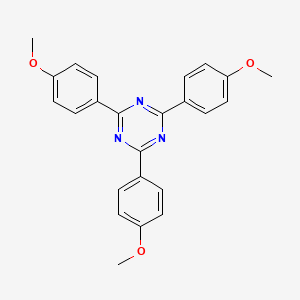
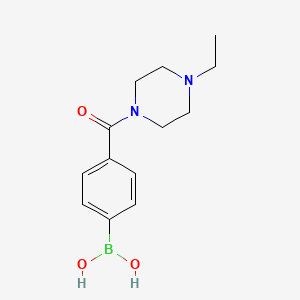
![4-[(4-Methylanilino)methylidene]pyridin-3(4H)-one](/img/structure/B13975024.png)
![1-{2-Hydroxy-5-[(oxan-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B13975027.png)

![(6-Cyclopropyl-6-azaspiro[3.4]octan-2-yl)methanol](/img/structure/B13975039.png)
